

KMH-233: Binding Affinity and Competitive Profiling Against Natural LAT1 Substrates

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Compound of Interest

Compound Name: *KMH-233*
CAS No.: *1941174-13-5*
Cat. No.: *B608361*

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Executive Summary: The KMH-233 Profile

KMH-233 is a synthetic, high-specificity inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5).[1][2] Unlike first-generation inhibitors (e.g., BCH) that lack selectivity, or ultra-potent analogs (e.g., JPH203) that may exhibit rapid clearance or off-target effects, **KMH-233** occupies a unique pharmacological niche. It functions as a slowly reversible competitive inhibitor, a kinetic property that prolongs its residence time at the transporter active site, effectively blocking the uptake of essential amino acids required for cancer cell proliferation (mTORC1 signaling).

This guide objectively compares the binding affinity of **KMH-233** against natural LAT1 substrates (Leucine, Phenylalanine, Histidine) and benchmark inhibitors, providing a data-driven framework for its application in oncology and drug delivery research.

Comparative Binding Affinity Matrix

The following data synthesizes experimental results from radioligand uptake assays (specifically [

C]-L-Leucine inhibition) in LAT1-overexpressing cell lines (e.g., MCF-7, HEK-hLAT1).[3]

Table 1: KMH-233 vs. Natural Substrates & Competitors

Compound	Classification	Affinity Parameter (or)	Relative Potency (vs. Leucine)	Kinetic Profile
KMH-233	Synthetic Inhibitor	μM	1.4x Higher Affinity	Slowly Reversible
L-Leucine	Natural Substrate (Ref)	μM	1.0 (Baseline)	Rapid Transport
L-Phenylalanine	Natural Substrate	μM	1.6x Higher Affinity	Rapid Transport
L-Histidine	Natural Substrate	μM	0.9x Lower Affinity	Rapid Transport
JPH203	Synthetic Inhibitor	μM	~180x Higher Affinity	Reversible
BCH	Classic Inhibitor	μM	0.2x Lower Affinity	Reversible (Non-selective)

“

*Expert Insight: While JPH203 displays nanomolar potency, **KMH-233's***

of ~18 μM is strategically significant. It closely matches the physiological

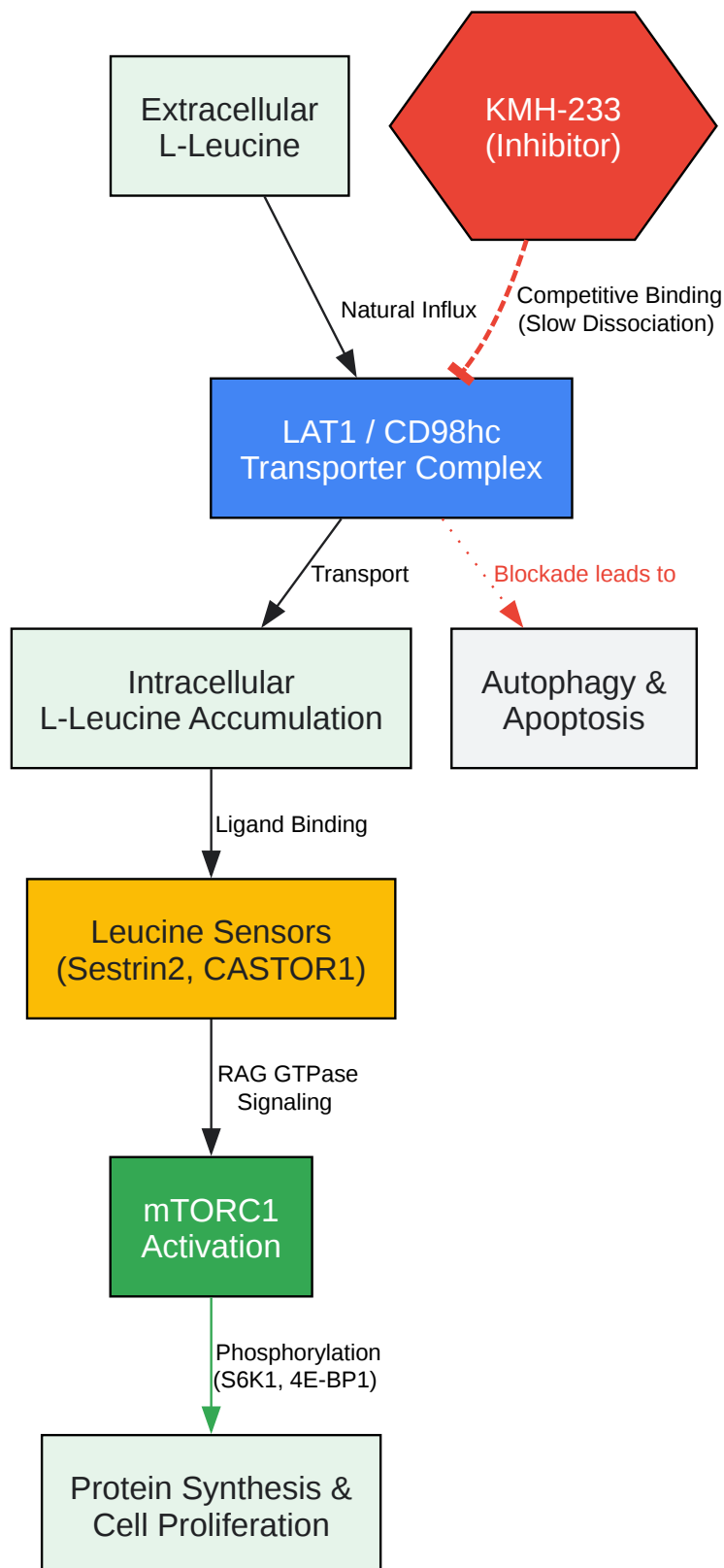
of L-Leucine (~25 μM), allowing it to compete effectively at physiological amino acid concentrations. Its slow off-rate implies that once bound, it occludes the channel for a duration exceeding that of a simple rapid-equilibrium competitor, potentially sustaining inhibition even when free drug levels fluctuate.

Mechanistic Action & Signaling Impact

KMH-233 does not merely block a pore; it disrupts a critical nutrient-sensing cascade. By preventing the influx of Leucine, **KMH-233** starves the intracellular amino acid pool, preventing the activation of mTORC1 (mechanistic Target of Rapamycin Complex 1).

Figure 1: The KMH-233 Blockade Pathway

The diagram below illustrates the causal chain from LAT1 inhibition to apoptosis.



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Caption: **KMH-233** competitively binds LAT1, preventing Leucine influx. This starvation signal inhibits mTORC1, shifting cell state from proliferation to apoptosis.

Experimental Protocol: Validating Binding Affinity

To verify the affinity of **KMH-233** relative to natural substrates in your own lab, use the cis-inhibition [

C]-L-Leucine Uptake Assay. This protocol is the gold standard for determining values for LAT1 ligands.

Protocol: cis-Inhibition Radioligand Uptake

Prerequisites:

- Cell Line: MCF-7 or HEK-293 stably expressing hLAT1.
- Tracer: L-[
C]-Leucine (Specific Activity > 300 mCi/mmol).
- Buffer: HBSS (Na
-free choline chloride buffer is optional to exclude Na
-dependent transporters, though LAT1 is Na
-independent).

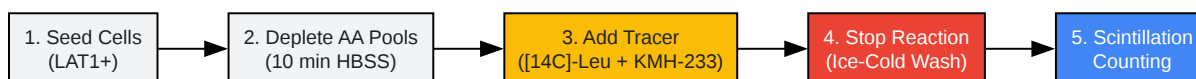
Step-by-Step Workflow:

- Cell Seeding:
 - Seed cells in 24-well plates (density
cells/well).
 - Culture for 48 hours until 80-90% confluence.
- Pre-Incubation (Equilibration):

- Remove culture medium.
- Wash cells
with pre-warmed (
C) HBSS.
- Incubate in HBSS for 10 minutes at
C to deplete intracellular amino acid pools.
- Uptake Reaction (The Critical Step):
 - Prepare uptake solution: HBSS containing 0.76 μM L-[
C]-Leucine (tracer) + Variable Concentration of **KMH-233** (Range: 0.1 μM to 1000 μM).
 - Control: Tracer only (Total Uptake).
 - Blank: Tracer + 10 mM BCH (Non-specific binding).
 - Add 250 μL uptake solution to cells.[3]
 - Incubate for exactly 5 minutes at room temperature (Initial rate conditions).
- Termination:
 - Aspirate uptake solution rapidly.
 - Wash cells
with ice-cold HBSS immediately to stop transport.
- Lysis & Quantification:
 - Lyse cells with 0.1 M NaOH (250 μL /well) for 60 mins.
 - Mix lysate with scintillation cocktail.

- Measure CPM (Counts Per Minute) via liquid scintillation counter.
- Data Analysis:
 - Calculate specific uptake: (Sample CPM - Blank CPM).
 - Plot % Uptake vs. Log[**KMH-233**].
 - Fit to non-linear regression (Sigmoidal dose-response) to derive

Figure 2: Experimental Workflow Logic



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Caption: Step-wise workflow for determining competitive inhibition constants () of **KMH-233**.

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